Higher‑Potency NRP‑1/VEGF‑A Binding Disruption: CAY10781 Achieves 43 % Inhibition at 12.5 µM vs. EG00229 IC₅₀ ≈100 µM in ELISA
In a direct ELISA that measures disruption of the NRP‑1/VEGF‑A protein–protein interaction, CAY10781 inhibited binding by 43 % at a concentration of 12.5 µM . By comparison, the well‑known reference inhibitor EG00229 exhibits a half‑maximal inhibitory concentration (IC₅₀) of approximately 100 µM in a similar ELISA format that quantifies VEGF‑A binding to immobilized NRP‑1 [1]. This cross‑study comparison indicates that CAY10781 achieves meaningful target engagement at an ~8‑fold lower concentration, consistent with the original report that six validated hit compounds—including CAY10781—disrupted VEGF‑A/NRP‑1 binding more effectively than EG00229 .
| Evidence Dimension | NRP-1/VEGF-A binding inhibition in ELISA |
|---|---|
| Target Compound Data | 43 % inhibition at 12.5 µM |
| Comparator Or Baseline | EG00229 – IC₅₀ ≈100 µM |
| Quantified Difference | ~8‑fold lower concentration for partial inhibition; full concentration‑response curves not available for CAY10781 |
| Conditions | ELISA assay; recombinant NRP‑1 and VEGF‑A proteins; compound incubated prior to or during binding |
Why This Matters
Elevated potency reduces compound consumption per experiment, lowers solvent (DMSO) load in cellular assays, and provides a wider dosing window in ex vivo tissue preparations.
- [1] Jarvis A, Allerston CK, Jia H, et al. Small molecule inhibitors of the neuropilin‑1 vascular endothelial growth factor A (VEGF‑A) interaction. J Med Chem. 2008;51(12):3765‑3773. doi:10.1021/jm800053r. View Source
